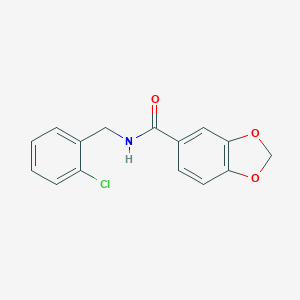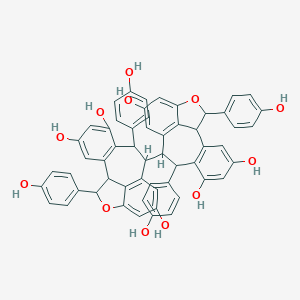
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is a chemical compound that has gained significant attention in scientific research. It is a sulfonyl-containing heterocyclic compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes and modulating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to possess analgesic properties by modulating pain signaling pathways. Furthermore, it has been found to inhibit tumor cell growth by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine in lab experiments is its high potency and selectivity. It can be used in small concentrations to achieve significant biological effects. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, exploring the structure-activity relationship of this compound may lead to the development of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine has been achieved using different methods. One of the commonly used methods involves the reaction of 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound in good yields.
Aplicaciones Científicas De Investigación
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine has been extensively studied for its biological activities. It has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, it has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties.
Propiedades
Fórmula molecular |
C13H18BrNO3S |
|---|---|
Peso molecular |
348.26 g/mol |
Nombre IUPAC |
4-(3-bromo-2,4,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-8-10(2)13(11(3)12(9)14)19(16,17)15-4-6-18-7-5-15/h8H,4-7H2,1-3H3 |
Clave InChI |
LKMGLAQFCGSMRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
SMILES canónico |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
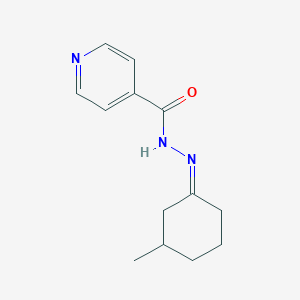
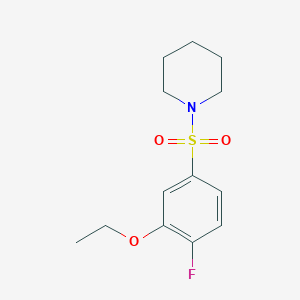
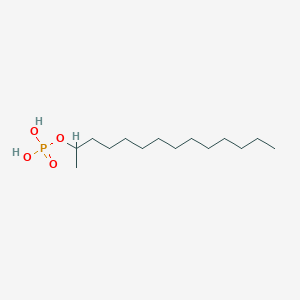
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

